5-Methoxyflavone: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity
5-Methoxyflavone: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxyflavone, a naturally occurring flavonoid, has garnered significant interest within the scientific community due to its diverse pharmacological properties. This technical guide provides an in-depth overview of the primary natural sources of 5-Methoxyflavone, detailed methodologies for its isolation and purification, and an exploration of its interactions with key cellular signaling pathways. Quantitative data from the literature is summarized to facilitate comparative analysis, and experimental protocols are detailed to aid in the replication and advancement of research. Furthermore, this guide employs visualizations to elucidate complex biological processes and experimental workflows, offering a comprehensive resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources of 5-Methoxyflavone
5-Methoxyflavone and its derivatives are predominantly found in a variety of plant species. The concentration and presence of these compounds can vary based on the plant part, geographical location, and harvesting time. Key botanical sources identified in the literature include:
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Primula veris (Cowslip): The flowers and leaves of Primula veris are notable sources of various methoxylated flavones.[1][2][3] Studies have confirmed the presence of a range of lipophilic flavones, including 5-Methoxyflavone, in this plant.[2]
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Kaempferia parviflora (Black Ginger): The rhizomes of Kaempferia parviflora are a rich source of polymethoxyflavones, with 5,7-dimethoxyflavone being a major constituent.[4][5] While 5-Methoxyflavone itself is not the most abundant, the methodologies for isolating related methoxyflavones from this plant are highly relevant.
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Gnaphalium elegans and other Gnaphalium species: Various species of the genus Gnaphalium have been reported to contain a diverse array of flavonoids, including methoxylated derivatives.[6]
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Acanthospermum hispidum : This plant is known to contain various flavonoids, although specific reports on the isolation of 5-Methoxyflavone are less common than for other methoxylated flavones.[7][8]
Isolation and Purification of 5-Methoxyflavone
The isolation of 5-Methoxyflavone from its natural sources is a multi-step process that typically involves extraction followed by various chromatographic techniques. The following sections detail a generalized protocol based on methodologies reported for the isolation of methoxylated flavones from Primula veris and optimized extraction parameters from Kaempferia parviflora.
Extraction
The initial step involves the extraction of crude flavonoids from the plant material. The choice of solvent and extraction method significantly impacts the yield and purity of the target compound.
Experimental Protocol: Ultrasound-Assisted Extraction (UAE)
This protocol is based on the optimized conditions for the extraction of methoxyflavones from Kaempferia parviflora rhizomes and is adaptable for other plant materials.[9]
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Preparation of Plant Material: Air-dry the plant material (e.g., Primula veris flowers, Kaempferia parviflora rhizomes) at room temperature and grind it into a fine powder.
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Solvent Selection: Use 95% (v/v) ethanol as the extraction solvent for optimal recovery of methoxyflavones.[9]
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Extraction Parameters:
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Procedure: a. Combine the powdered plant material and the extraction solvent in a flask. b. Place the flask in an ultrasonic bath and sonicate for the specified duration. c. After extraction, filter the mixture to separate the extract from the solid plant residue. d. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Chromatographic Purification
The crude extract contains a complex mixture of compounds, necessitating further purification through chromatographic methods to isolate 5-Methoxyflavone. A multi-step chromatographic approach is often employed to achieve high purity.
Experimental Protocol: Multi-Step Chromatography
This protocol is a composite methodology derived from the detailed isolation of methoxylated flavones from Primula veris.[1]
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Solid-Phase Extraction (SPE):
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Stationary Phase: Normal-phase silica gel.
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Procedure: Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto the SPE cartridge. Elute with a gradient of increasing polarity, starting with hexane and gradually introducing ethyl acetate, to fractionate the extract based on polarity.
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Medium-Pressure Liquid Chromatography (MPLC):
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Stationary Phase: Normal-phase silica gel.
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Mobile Phase: A gradient of hexane and ethyl acetate.
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Procedure: Pool the fractions from SPE containing the methoxyflavones and subject them to MPLC for further separation. Monitor the eluent using UV detection.
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Preparative Thin-Layer Chromatography (Prep-TLC):
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Stationary Phase: Silica gel plates.
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Mobile Phase: A suitable solvent system determined by analytical TLC (e.g., hexane:ethyl acetate).
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Procedure: Apply the enriched fractions from MPLC onto the preparative TLC plates. After development, visualize the bands under UV light and scrape the band corresponding to 5-Methoxyflavone. Extract the compound from the silica gel using a polar solvent like methanol or ethyl acetate.
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Preparative Reversed-Phase High-Performance Liquid Chromatography (Prep-RP-HPLC):
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Purity Analysis: The purity of the isolated 5-Methoxyflavone should be confirmed using analytical HPLC-UV and its structure elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[1][2]
Quantitative Data
Specific quantitative yields for the isolation of 5-Methoxyflavone from the mentioned natural sources are not extensively reported in the reviewed literature. However, data on the total methoxyflavone content and yields of related compounds from Kaempferia parviflora provide a valuable reference.
| Plant Source | Plant Part | Extraction Method | Compound(s) Quantified | Yield/Content | Reference |
| Kaempferia parviflora | Rhizomes | Ultrasound-Assisted Extraction (95% Ethanol) | Total Methoxyflavones | 327.25 mg/g of extract | [9] |
| Kaempferia parviflora | Rhizomes | Maceration (95% Ethanol) | 5,7-dimethoxyflavone | 48.10 g/100 mL of concentrated extract | [4][5] |
Signaling Pathways Modulated by 5-Methoxyflavone
5-Methoxyflavone exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.
PI3K/AKT/GSK3β Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Glycogen Synthase Kinase-3 beta (GSK3β) pathway is a critical regulator of cell proliferation, survival, and metabolism.[6][10][11] Aberrant activation of this pathway is a hallmark of many cancers. 5-Methoxyflavone has been shown to inactivate this pathway, leading to the inhibition of cancer cell proliferation.[12]
TLR4/NOX4/ROS/NF-κB/p38 MAPK Signaling Pathway
The Toll-like receptor 4 (TLR4) signaling pathway plays a crucial role in the inflammatory response.[13] Its activation can lead to the production of reactive oxygen species (ROS) via NADPH oxidase 4 (NOX4), subsequently activating downstream inflammatory mediators like NF-κB and p38 MAPK.[14][15][16] 5-Methoxyflavone has been demonstrated to suppress this pathway, thereby exerting anti-inflammatory effects.[13]
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a key cellular defense mechanism against oxidative stress.[17][18][19][20] Activation of Nrf2 leads to the transcription of antioxidant genes, including HO-1. 5-Methoxyflavone has been shown to activate this protective pathway.[21]
Conclusion
5-Methoxyflavone is a promising natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its primary natural sources and detailed a generalized yet robust protocol for its isolation and purification. While specific quantitative data for 5-Methoxyflavone remains an area for further investigation, the provided methodologies offer a solid foundation for future research. The elucidation of its modulatory effects on key signaling pathways, such as PI3K/AKT/GSK3β, TLR4/NOX4/ROS/NF-κB/p38 MAPK, and Nrf2/HO-1, underscores its potential in the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders. Further research is warranted to fully explore the pharmacological applications of this versatile flavonoid.
References
- 1. Isolation and characterization of methoxylated flavones in the flowers of Primula veris by liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipophilic flavones of Primula veris L. from field cultivation and in vitro cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and structural elucidation of 3',4',5'-trimethoxyflavone from the flowers of Primula veris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. kufunda.net [kufunda.net]
- 9. Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes [mdpi.com]
- 10. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ejhm.journals.ekb.eg [ejhm.journals.ekb.eg]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Nox4 overexpression activates reactive oxygen species and p38 MAPK in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NADPH OXIDASE 4 MEDIATES TGF-β-INDUCED SMOOTH MUSCLE α-ACTIN VIA p38MAPK AND SRF - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. dovepress.com [dovepress.com]
- 19. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease [frontiersin.org]
- 21. researchgate.net [researchgate.net]
